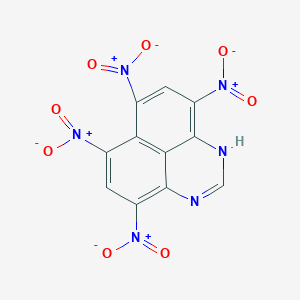

4,6,7,9-tetranitro-1H-perimidine

Beschreibung

4,6,7,9-Tetranitro-1H-perimidine is a highly nitrated derivative of the perimidine heterocyclic system. Perimidines are bicyclic aromatic compounds featuring fused benzene and pyrimidine rings, with substitutions significantly altering their electronic and reactive properties. Nitro groups, as strong electron-withdrawing substituents, profoundly influence the compound’s stability, conjugation, and reactivity.

Eigenschaften

CAS-Nummer |

73811-07-1 |

|---|---|

Molekularformel |

C11H4N6O8 |

Molekulargewicht |

348.18 g/mol |

IUPAC-Name |

4,6,7,9-tetranitro-1H-perimidine |

InChI |

InChI=1S/C11H4N6O8/c18-14(19)4-1-6(16(22)23)10-9-8(4)5(15(20)21)2-7(17(24)25)11(9)13-3-12-10/h1-3H,(H,12,13) |

InChI-Schlüssel |

GHNVCALBWYIMHG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C2=C3C(=C1[N+](=O)[O-])NC=NC3=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4,6,7,9-tetranitro-1H-perimidine typically involves the nitration of 1H-perimidine. One common method is the condensation reaction of 1,8-diaminonaphthalene with a carbonyl group, followed by nitration using nitric acid under controlled conditions . Industrial production methods may involve the use of catalysts such as copper nitrate in ethanol at room temperature to achieve high yields in a short reaction time .

Analyse Chemischer Reaktionen

4,6,7,9-Tetranitro-1H-perimidine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

4,6,7,9-Tetranitro-1H-perimidine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other nitrogen-containing heterocycles and as a reagent in organic synthesis.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4,6,7,9-tetranitro-1H-perimidine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to form complexes with metals and interact with proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine

- Substituents : Bromine atoms at positions 4,6,7,9; methyl groups at 1,3.

- Conjugation Impact: Bromine’s moderate electron-withdrawing effect allows conjugation between the dialkylamino group (NMe) and the aromatic core, suppressing lithium coordination during halogen-lithium exchange reactions. This results in regioselective lithiation at positions with optimal conjugation .

- Reactivity : Quantum chemical calculations (geometry optimization, natural bond analysis) confirm that conjugation dominates over steric effects, enabling selective bromine-lithium exchange without lithium coordination to NMe groups .

4,6,7,9-Tetranitro-1H-Perimidine

- Substituents : Nitro groups at positions 4,6,7,7.

- Conjugation Impact : Nitro groups are stronger electron-withdrawing groups than bromine, likely enhancing conjugation across the aromatic system. This could further reduce coordination tendencies with metals (e.g., lithium) compared to brominated analogs.

- Predicted Reactivity : Increased electron deficiency may render the compound less reactive in electrophilic substitutions but more prone to nucleophilic attacks. However, steric hindrance from nitro groups could offset some electronic effects.

Comparative Data Table

Mechanistic Insights from Quantum Chemistry

The brominated perimidine’s regioselectivity is governed by conjugation rather than steric factors, as demonstrated by modredundant scheme scans and natural bond analysis . For the tetranitro analog, similar computational studies would predict even greater localization of electron density away from the nitrogen centers, further disfavoring metal coordination.

Research Implications and Limitations

- Experimental Gaps : Direct experimental data on 4,6,7,9-tetranitro-1H-perimidine are absent in the provided evidence. Predictions rely on extrapolation from brominated analogs and general nitro-group chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.